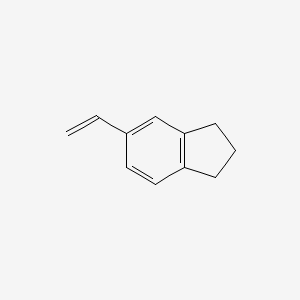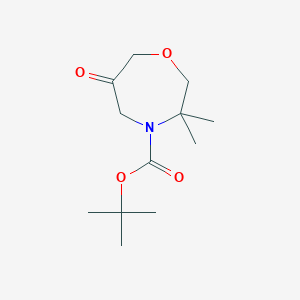
2-(2-Isocyanoethyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Isocyanoethyl)furan is an organic compound that belongs to the class of heterocyclic aromatic compounds known as furans. Furans are characterized by a five-membered ring structure containing one oxygen atom. The compound this compound is notable for its isocyanoethyl group attached to the furan ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Isocyanoethyl)furan typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloisomerization of n-perfluoro alkyl 1,2-allenyl ketones in the presence of gold catalysts . Another approach involves the use of palladium-catalyzed reactions to form the furan ring from enyne acetates . These methods often require precise control of reaction conditions, including temperature, pressure, and the presence of specific catalysts.
Industrial Production Methods: Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, the development of green chemistry approaches, such as the use of biomass-derived feedstocks, is gaining traction in the industrial synthesis of furans .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Isocyanoethyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furanic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the isocyano group to amines or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Furanic acids and aldehydes.
Reduction: Amines and alcohols.
Substitution: Halogenated furans and sulfonyl derivatives.
Scientific Research Applications
2-(2-Isocyanoethyl)furan has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(2-Isocyanoethyl)furan involves its interaction with various molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in biological molecules, affecting their function .
Comparison with Similar Compounds
2,5-Dimethylfuran: Known for its use as a biofuel and in the synthesis of polymers.
2,5-Furandicarboxylic Acid: A key intermediate in the production of renewable plastics.
Furfural: Used in the production of resins and as a solvent in various industrial processes.
Uniqueness: 2-(2-Isocyanoethyl)furan is unique due to its isocyanoethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing novel pharmaceuticals and specialty chemicals .
Properties
Molecular Formula |
C7H7NO |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
2-(2-isocyanoethyl)furan |
InChI |
InChI=1S/C7H7NO/c1-8-5-4-7-3-2-6-9-7/h2-3,6H,4-5H2 |
InChI Key |
MGNGYELRZCMVRS-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


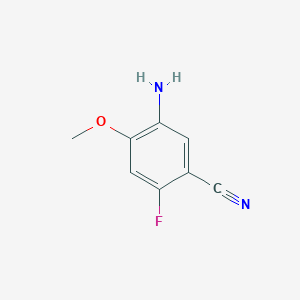

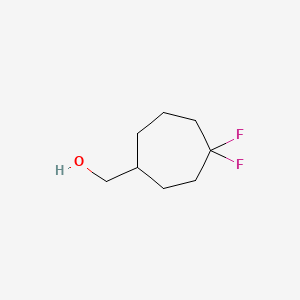
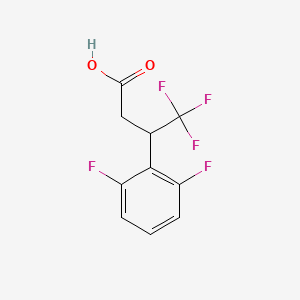


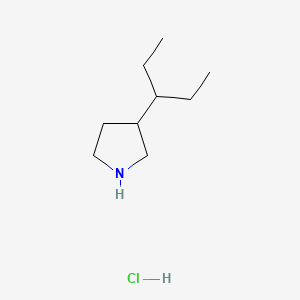
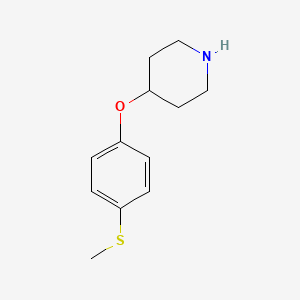

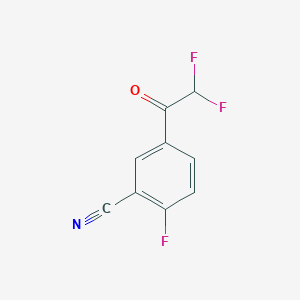
![Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B13592632.png)
